5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Overview
Description
“5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications
Cycloadditions in Organic Synthesis :
- Pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole, related to 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, have been studied for their behavior as thiocarbonyl ylide in cycloadditions to electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This behavior is partially explained by Frontier Molecular Orbital (MO) theory (Sutcliffe et al., 2000).
Heterocyclic Compound Synthesis :
- The synthesis of various heterocyclic compounds, including pyrrolo[3,4-c]pyrazole-4,6-diones, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines, has been achieved using precursors related to this compound (Abdelhamid et al., 2008).
Coordination Chemistry and Luminescence Studies :
- New sulfur-bearing ligands related to this compound have been synthesized and their coordination chemistry with Cu(I) and Zn(II) has been studied. Notably, one of the ligands exhibits yellow luminescence in its free form (Urdaneta et al., 2015).
Ultrasound-Promoted Synthesis :
- The compound has been involved in the ultrasound-promoted regioselective synthesis of fused polycyclic compounds, demonstrating a rapid method producing high yields (Nikpassand et al., 2010).
Synthesis of Biologically Active Derivatives :
- The reaction of nitrilimine with different dipolarophilic reagents has been used to prepare derivatives of pyrrolo[3,4-c]pyrazole-4,6-dione, which are of interest for their potential biological activities (Abunada et al., 2008).
Future Directions
The future directions in the study of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” and its derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their mechanisms of action . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound . Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Based on its biological activities, it can be inferred that it may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Based on its biological activities, it can be inferred that it may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-3-5-2-7-8-6(5)4-9/h2H,3-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOOTMZPXIYQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221010 | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-29-3 | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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